2-(2,4,6-Trimethylphenyl)pyridine
Description
2-(2,4,6-Trimethylphenyl)pyridine is a pyridine derivative featuring a mesityl (2,4,6-trimethylphenyl) group at the 2-position of the pyridine ring. This substitution imparts significant steric bulk and electron-donating properties due to the methyl groups, making the compound valuable in coordination chemistry, catalysis, and materials science . The mesityl group enhances stability in metal complexes by preventing unwanted ligand dissociation, while the pyridine nitrogen serves as a coordination site for transition metals .
Properties
CAS No. |
75722-64-4 |
|---|---|
Molecular Formula |
C14H15N |
Molecular Weight |
197.27 g/mol |
IUPAC Name |
2-(2,4,6-trimethylphenyl)pyridine |
InChI |
InChI=1S/C14H15N/c1-10-8-11(2)14(12(3)9-10)13-6-4-5-7-15-13/h4-9H,1-3H3 |
InChI Key |
QOCGQQBSSZLQBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=CC=CC=N2)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 2-Chloro-4-(2,4,6-trimethylphenyl)pyridine : The chlorine substituent at the 2-position introduces electron-withdrawing effects, reducing the pyridine ring's basicity compared to the target compound. This modification is critical in pharmaceutical intermediates, where electronic tuning influences reactivity .
- 2-Phenyl-4-(2,4,6-trimethylphenyl)pyridine (mesppy) : The phenyl group at the 2-position increases aromatic conjugation, enhancing luminescent properties for applications in organic light-emitting diodes (OLEDs). The mesityl group at the 4-position provides steric protection against aggregation-induced quenching .
Steric and Molecular Weight Comparisons
- It has a lower molecular weight (121.18 g/mol) and higher pKa (7.43) due to the absence of bulky substituents, making it a stronger base in catalytic reactions .
- 2,4,6-Triphenylpyridine : Substituted with phenyl groups at all three positions, this compound exhibits extended π-conjugation and higher molecular weight (295.39 g/mol). Its rigid structure is advantageous in supramolecular chemistry but reduces solubility in common solvents .
Coordination Chemistry and Ligand Behavior
- 2-(2’-Pyridyl)-4,6-diphenylphosphinine : Incorporates a phosphorus heteroatom, enabling dual coordination sites (pyridine N and phosphorus). This contrasts with the target compound, which relies solely on pyridine N for metal binding. The phosphorus site allows for unique redox activity in transition metal complexes .
- Umicore M31 Catalyst : Features a mesityl-substituted imidazolidinylidene ligand paired with a pyridine group. The mesityl groups here stabilize the ruthenium center, highlighting the role of steric bulk in preventing catalyst deactivation—a property shared with 2-(2,4,6-trimethylphenyl)pyridine .
Physicochemical Data Table
*Estimated based on 2,4,6-trimethylpyridine data . †Inferred from structurally similar compounds in . ‡Predicted due to electron-withdrawing Cl substituent.
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